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molecular formula C11H12 B1305581 1-Ethynyl-4-propylbenzene CAS No. 62452-73-7

1-Ethynyl-4-propylbenzene

Cat. No. B1305581
M. Wt: 144.21 g/mol
InChI Key: UVFFOABHOIMLNB-UHFFFAOYSA-N
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Patent
US07534547B2

Procedure details

1-[4-(tert-butoxycarbonyloxy)phenyl]-2-(4-n-propyloxyphenyl)acetylene was gained in the same manner as in the step (iii) of the Example 31, except for using 4-(n-propyloxy)phenylacetylene obtained in the step (iii) instead of 4-n-propylphenylacetylene.
Name
1-[4-(tert-butoxycarbonyloxy)phenyl]-2-(4-n-propyloxyphenyl)acetylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(OC1C=C[C:12]([C:15]#[C:16][C:17]2[CH:22]=[CH:21][C:20](OCCC)=[CH:19][CH:18]=2)=CC=1)=O)(C)(C)C.[CH2:27](OC1C=CC(C#C)=CC=1)[CH2:28]C>>[CH2:16]([C:17]1[CH:18]=[CH:19][C:20]([C:27]#[CH:28])=[CH:21][CH:22]=1)[CH2:15][CH3:12]

Inputs

Step One
Name
1-[4-(tert-butoxycarbonyloxy)phenyl]-2-(4-n-propyloxyphenyl)acetylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)OC1=CC=C(C=C1)C#CC1=CC=C(C=C1)OCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)OC1=CC=C(C=C1)C#C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1=CC=C(C=C1)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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